molecular formula C16H13Cl2N5O4S B2386638 N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide CAS No. 946277-00-5

N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide

Cat. No. B2386638
CAS RN: 946277-00-5
M. Wt: 442.27
InChI Key: WARFXKJXOHTZKN-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5O4S and its molecular weight is 442.27. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and methodologies for the production of 1,3,4-oxadiazole derivatives, which are closely related to N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide. These compounds have been synthesized through various chemical processes and characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. The synthesis process often involves the reaction of specific precursors in the presence of catalysts or reagents under controlled conditions, highlighting the compound's utility in exploring new chemical entities and understanding their structural properties (Iftikhar et al., 2019).

Pharmacological Potential

Several studies have evaluated the pharmacological potential of compounds structurally related to N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide. These compounds have shown promising results as inhibitors of enzymes such as α-glucosidase, which is significant for the development of treatments for conditions like diabetes. Moreover, molecular docking and ADME (absorption, distribution, metabolism, excretion) predictions have supported the pharmacological potential of these compounds, suggesting their viability as drug leads (Iftikhar et al., 2019).

Antibacterial Activity

Compounds within the same chemical family as N-(2,5-Dichlorophenyl)-2-{5-2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl}acetamide have been investigated for their antimicrobial properties. These studies have demonstrated that such compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicate the potential of these compounds to serve as templates for the development of new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Siddiqui et al., 2014).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O4S/c17-9-1-2-10(18)11(7-9)19-13(25)8-28-16-22-21-14(27-16)4-6-23-5-3-12(24)20-15(23)26/h1-3,5,7H,4,6,8H2,(H,19,25)(H,20,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARFXKJXOHTZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dichlorophenyl)-2-{5-[2-(2,4-dioxo(1,3-dihydropyrimidinyl))ethyl](1,3,4-oxadiazol-2-ylthio)}acetamide

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